molecular formula C20H30N2O6 B3969857 1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate

1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate

Cat. No. B3969857
M. Wt: 394.5 g/mol
InChI Key: VKVFZYCWJPEMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as DMB-PPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of piperidine and is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate's mechanism of action involves the inhibition of the dopamine transporter, which is responsible for removing dopamine from the synaptic cleft. By inhibiting this transporter, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of other dopamine reuptake inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its dopamine reuptake inhibitory properties, it has been reported to have affinity for other neurotransmitter transporters such as the norepinephrine transporter and the serotonin transporter. This suggests that it may have broader effects on neurotransmitter signaling in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying dopamine-related disorders and for developing new therapeutic agents. However, one limitation of using this compound is its potential for abuse, as it has been reported to have stimulant properties similar to those of other dopamine reuptake inhibitors.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of interest is the development of new therapeutic agents based on its mechanism of action. Another area of interest is the study of its effects on other neurotransmitter systems, particularly the norepinephrine and serotonin systems. Additionally, further research is needed to fully understand the potential for abuse and addiction associated with this compound.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property makes it a useful tool in the study of dopamine-related disorders such as Parkinson's disease and addiction.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.C2H2O4/c1-21-17-7-5-6-15(18(17)22-2)14-19-12-8-16(9-13-19)20-10-3-4-11-20;3-1(4)2(5)6/h5-7,16H,3-4,8-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFZYCWJPEMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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